(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a bromine atom, an aniline group, a phenylthiazolyl group, and a chromenylidene group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR and IR, as well as elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the bromine atom might be involved in substitution reactions, while the aniline group might undergo reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .
Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (both Gram-positive and Gram-negative) and fungal species .
- Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Thiazole derivatives, like this compound, have been investigated for their ability to inhibit bacterial lipid biosynthesis and other mechanisms .
- In the case of this compound, compounds d6 and d7 exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .
- Compounds d1, d2, d3, d6, and d7 showed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Thiazole-Based Drug Design
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2OS/c25-18-10-6-11-19(14-18)26-23-20(13-17-9-4-5-12-22(17)28-23)24-27-21(15-29-24)16-7-2-1-3-8-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXDPILFBXAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline |
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